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Compound of Interest

Compound Name: Lazuvapagon

Cat. No.: B608488 Get Quote

Disclaimer: This document provides a comprehensive overview of Lazuvapagon for nocturnal

polyuria research based on publicly available information. As of December 2025, detailed

quantitative results and the complete experimental protocol from the Phase 2 clinical trial

(NCT03116191) have not been widely disseminated. Therefore, certain sections of this guide,

particularly those pertaining to clinical trial data and specific experimental procedures, are

based on established methodologies for similar compounds and should be considered

representative until formal data is published.

Executive Summary
Nocturnal polyuria, a common cause of nocturia, is characterized by the overproduction of

urine during the night. It significantly impacts quality of life, leading to sleep fragmentation and

associated health issues. The underlying pathophysiology often involves a disruption in the

circadian rhythm of arginine vasopressin (AVP) secretion. Lazuvapagon (formerly SK-1404), a

selective vasopressin V2 receptor agonist, is in development for the treatment of nocturnal

polyuria. By mimicking the action of endogenous AVP on the renal collecting ducts,

Lazuvapagon is expected to increase water reabsorption and reduce nocturnal urine volume.

This technical guide provides an in-depth overview of the core scientific and clinical aspects of

Lazuvapagon relevant to researchers, scientists, and drug development professionals.

Mechanism of Action: Vasopressin V2 Receptor
Agonism
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Lazuvapagon is a small molecule agonist of the vasopressin V2 receptor (V2R). The V2R is a

G-protein coupled receptor primarily expressed on the basolateral membrane of the principal

cells of the kidney's collecting ducts.

Signaling Pathway
The binding of Lazuvapagon to the V2R initiates a signaling cascade that ultimately leads to

increased water permeability of the collecting duct epithelium. This process is crucial for the

concentration of urine and the reduction of urine output.
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Caption: Lazuvapagon's mechanism of action via the V2 receptor signaling pathway.
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Clinical Development for Nocturnal Polyuria
Lazuvapagon has been investigated in a Phase 2 clinical trial for the treatment of nocturia due

to nocturnal polyuria in Japanese subjects (NCT03116191). While detailed results are not yet

publicly available, the study aimed to assess the efficacy and safety of the compound in this

patient population.

Data Presentation
The following tables represent the anticipated endpoints from the Phase 2 clinical trial of

Lazuvapagon. Note: The data presented are placeholders and do not reflect actual trial

results.

Table 1: Baseline Demographics and Clinical Characteristics
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Characteristic
Lazuvapagon
(Dose 1)
(N=XX)

Lazuvapagon
(Dose 2)
(N=XX)

Placebo
(N=XX)

Total (N=XX)

Age (years),

mean (SD)

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

Sex, n (%)

Male
[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

Female
[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

Mean Nocturnal

Voids, mean

(SD)

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

Nocturnal Urine

Volume (mL),

mean (SD)

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

Nocturnal

Polyuria Index*,

mean (SD)

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

*Nocturnal Polyuria Index = Nocturnal Urine Volume / 24-hour Urine Volume

Table 2: Efficacy Endpoints (Change from Baseline at Week X)
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Endpoint
Lazuvapago
n (Dose 1)

Lazuvapago
n (Dose 2)

Placebo
p-value vs.
Placebo
(Dose 1)

p-value vs.
Placebo
(Dose 2)

Primary

Endpoint

Mean

Change in

Number of

Nocturnal

Voids

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

Secondary

Endpoints

Mean

Change in

Nocturnal

Urine Volume

(mL)

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

Mean

Change in

First

Uninterrupted

Sleep Period

(minutes)

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

Responder

Rate (≥50%

reduction in

nocturnal

voids), n (%)

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

Table 3: Safety and Tolerability
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Adverse Event
Lazuvapagon
(Dose 1) n (%)

Lazuvapagon
(Dose 2) n (%)

Placebo n (%)

Any Adverse Event [Data Not Available] [Data Not Available] [Data Not Available]

Serious Adverse

Events
[Data Not Available] [Data Not Available] [Data Not Available]

Adverse Events of

Special Interest

Hyponatremia (Serum

Sodium <130 mmol/L)
[Data Not Available] [Data Not Available] [Data Not Available]

Dry Mouth [Data Not Available] [Data Not Available] [Data Not Available]

Dizziness [Data Not Available] [Data Not Available] [Data Not Available]

Experimental Protocols
The following section outlines a representative experimental protocol for a Phase 2 clinical trial

of a vasopressin V2 receptor agonist, such as Lazuvapagon, for nocturnal polyuria. This is

based on common practices in the field and should not be considered the definitive protocol for

NCT03116191.

Study Design and Workflow
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Representative Phase 2 Clinical Trial Workflow for Lazuvapagon
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Caption: A typical workflow for a Phase 2 clinical trial investigating a new treatment for
nocturnal polyuria.
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Inclusion and Exclusion Criteria
Inclusion Criteria:

Male and female subjects aged 20 years and older.

Diagnosis of nocturia with an average of ≥2 nocturnal voids per night, confirmed by a 3-day

bladder diary.

Diagnosis of nocturnal polyuria, defined as a nocturnal polyuria index (NPI) > 33%.

Willing and able to provide written informed consent.

Exclusion Criteria:

Significant urological conditions other than nocturnal polyuria that could cause nocturia (e.g.,

severe benign prostatic hyperplasia, overactive bladder, bladder outlet obstruction).

History of hyponatremia or serum sodium level < 135 mmol/L at screening.

Uncontrolled hypertension or significant cardiovascular disease.

Severe renal or hepatic impairment.

Use of medications known to affect urine production or cause hyponatremia within a

specified period before the study.

Pregnancy or lactation.

Efficacy and Safety Assessments
Efficacy Assessments:

Primary Endpoint: Change from baseline in the mean number of nocturnal voids.

Secondary Endpoints:

Change from baseline in mean nocturnal urine volume.
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Change from baseline in the duration of the first uninterrupted sleep period (FUSP).

Proportion of patients with a ≥50% reduction in the mean number of nocturnal voids.

Change from baseline in health-related quality of life scores (e.g., Nocturia Quality of Life

questionnaire, N-QoL).

Safety Assessments:

Monitoring of adverse events (AEs) and serious adverse events (SAEs).

Regular monitoring of serum sodium levels, particularly during the initial phase of treatment.

Vital signs (blood pressure, heart rate).

Standard clinical laboratory tests (hematology, clinical chemistry).

Future Directions
The development of selective vasopressin V2 receptor agonists like Lazuvapagon represents

a targeted approach to the management of nocturnal polyuria. Future research should focus

on:

The public dissemination of the Phase 2 clinical trial results to allow for a thorough

evaluation of Lazuvapagon's efficacy and safety profile.

The design and execution of Phase 3 trials to confirm the findings in a larger and more

diverse patient population.

Investigation into the optimal dosing strategy to maximize efficacy while minimizing the risk

of hyponatremia.

Pharmacokinetic and pharmacodynamic studies to fully characterize the drug's profile in

different patient populations.

The successful development of Lazuvapagon could provide a valuable new therapeutic option

for the millions of individuals affected by nocturnal polyuria.
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To cite this document: BenchChem. [Lazuvapagon for Nocturnal Polyuria: A Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608488#lazuvapagon-for-nocturnal-polyuria-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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